molecular formula C20H15NO5S2 B5053552 2-[(5E)-5-{[4-(3-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

2-[(5E)-5-{[4-(3-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

Cat. No.: B5053552
M. Wt: 413.5 g/mol
InChI Key: HRWZEPDZXLUTSJ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-{[4-(3-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-[(5E)-5-{[4-(3-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves the condensation of 4-(3-methylbenzoyloxy)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst, such as glacial acetic acid . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[(5E)-5-{[4-(3-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID include other thiazolidinone derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[(5E)-5-[[4-(3-methylbenzoyl)oxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S2/c1-12-3-2-4-14(9-12)19(25)26-15-7-5-13(6-8-15)10-16-18(24)21(11-17(22)23)20(27)28-16/h2-10H,11H2,1H3,(H,22,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWZEPDZXLUTSJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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